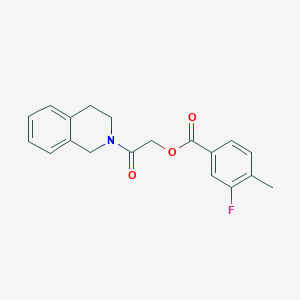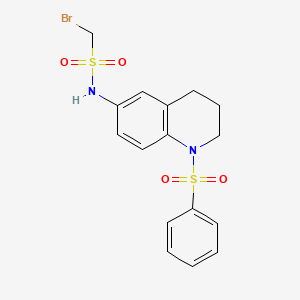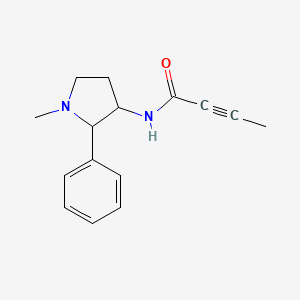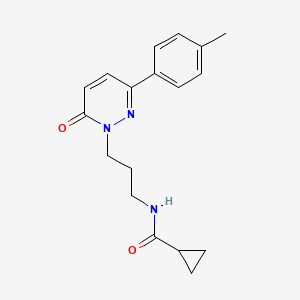![molecular formula C11H16O4 B2749813 Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate CAS No. 38334-83-7](/img/structure/B2749813.png)
Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is a chemical compound with the molecular formula C11H16O4 . It can be used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators and apoptosis inducing agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates was synthesized by the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid without a solvent under focused microwave irradiation .Molecular Structure Analysis
The molecular structure of Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can be represented by the InChI code:1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-2H,3-7H2 .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- A three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols yielded substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, showcasing the compound's relevance in medicinal chemistry due to its potential biological activities (Sabitov et al., 2020).
Antimicrobial Activity
- Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates have been synthesized and evaluated for their antimicrobial activities against a spectrum of clinically isolated microorganisms, indicating their potential as new classes of antibacterial and antifungal agents (Thanusu et al., 2011).
Pharmacological Evaluation
- The synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes for evaluation as potential dopamine agonists highlights the interest in spirocyclic compounds for their pharmacological properties, although not all synthesized compounds showed the desired activity (Brubaker & Colley, 1986).
Green Chemistry and Microwave Irradiation
- Novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates were synthesized using a green chemical approach under focused microwave irradiation, highlighting the efficiency and environmental benefits of this method in synthesizing spirocyclic compounds (Thanusu et al., 2012).
Supramolecular Chemistry
- The study of cyclohexane-5-spirohydantoin derivatives, including various diazaspiro[4.5]decane compounds, provides insights into the relationship between molecular structures and their supramolecular arrangements, emphasizing the role of substituents in determining these structures (Graus et al., 2010).
properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-13-10(12)9-4-3-5-11(8-9)14-6-7-15-11/h4H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZWYVLMIJUEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCC2(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-N-[[2-(5,5-Dimethoxypentoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2749732.png)
![N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2749738.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2749739.png)
![N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide](/img/structure/B2749741.png)

![1-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2749744.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)


![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2749750.png)

